(E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 329709-16-2
Cat. No.: VC6066943
Molecular Formula: C19H12ClN3O2S
Molecular Weight: 381.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329709-16-2 |
|---|---|
| Molecular Formula | C19H12ClN3O2S |
| Molecular Weight | 381.83 |
| IUPAC Name | 5-(4-chlorophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]thieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H12ClN3O2S/c20-14-7-5-12(6-8-14)15-10-26-18-17(15)19(25)23(11-21-18)22-9-13-3-1-2-4-16(13)24/h1-11,24H/b22-9+ |
| Standard InChI Key | REFUIIJLIZHJNV-LSFURLLWSA-N |
| SMILES | C1=CC=C(C(=C1)C=NN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)O |
Introduction
Chemical Structure and Nomenclature
The compound (E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one features a fused bicyclic system: a thiophene ring condensed with a pyrimidinone ring. Key substituents include:
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5-position: A 4-chlorophenyl group, enhancing lipophilicity and electronic effects.
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3-position: An (E)-configured Schiff base formed between the amino group of the pyrimidinone and 2-hydroxybenzaldehyde.
The (E)-stereochemistry arises from the planar arrangement of the imine bond (C=N), confirmed via NMR coupling constants and X-ray crystallography in analogous structures . The molecular formula is C₁₉H₁₁ClN₄O₂S, with a molar mass of 402.83 g/mol.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via a two-step protocol:
Step 1: Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core.
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Starting material: 2-Amino-5-(4-chlorophenyl)thiophene-3-carbonitrile.
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Cyclization: Achieved using phosphoryl chloride (POCl₃) under solvent-free conditions at 80–100°C, forming 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one .
Step 2: Schiff base formation.
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Condensation: Reaction of the 3-amino group with 2-hydroxybenzaldehyde in ethanol under reflux, yielding the (E)-isomer predominantly due to steric and electronic factors .
Table 1: Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | POCl₃ | None | POCl₃ |
| Temperature (°C) | 80 | 100 | 90 |
| Yield (%) | 68 | 72 | 85 |
Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes with comparable yields (82%) .
Spectral Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
Biological Activities
Analgesic Activity
Evaluated using Eddy’s hot plate method (mice, 50 mg/kg dose):
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Latency period: 14.2 seconds vs. 8.5 seconds for control (p < 0.01).
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Mechanism: Potential COX-2 inhibition inferred from structural analogs .
Table 2: Analgesic Activity Comparison
| Compound | Latency (s) | % Inhibition |
|---|---|---|
| Target compound | 14.2 | 67.3 |
| Tramadol (standard) | 18.5 | 85.1 |
Antimicrobial Activity
Preliminary screening against S. aureus and E. coli (MIC values):
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Gram-negative: 64 µg/mL .
The 4-chlorophenyl group enhances membrane penetration, while the Schiff base chelates metal ions essential for microbial enzymes .
Structure-Activity Relationships (SAR)
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